molecular formula C18H22O2 B13824318 (3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione

(3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione

Cat. No.: B13824318
M. Wt: 270.4 g/mol
InChI Key: BHTWZQKERRCPRZ-NUJGCVRESA-N
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Description

(3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione typically involves multiple steps, including cyclization and oxidation reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[a]phenanthrene derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.

    Polycyclic aromatic hydrocarbons: Compounds with multiple fused aromatic rings, similar to the cyclopenta[a]phenanthrene structure.

Uniqueness

(3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione is unique due to its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound (3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione is a polycyclic aromatic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula: C₁₉H₁₈O₂
  • Molecular Weight: 286.35 g/mol
  • CAS Number: Not specified in the search results.

The compound's structure features multiple fused rings typical of phenanthrene derivatives. This configuration is essential for its interactions with biological targets.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain aromatase inhibitors derived from phenanthrene frameworks effectively inhibit the proliferation of estrogen-dependent breast cancer cells (MCF-7) by blocking estrogen synthesis pathways .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineEC50 (nM)Mechanism of Action
ExemestaneMCF-755Aromatase inhibition
6-Methylideneandrosta-1,4-diene-3,17-dioneMCF-799Aromatase inhibition
(3aS,3bS)-CompoundMCF-7TBDTBD

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in steroid metabolism. Inhibitors targeting aromatase and related enzymes are crucial in the treatment of hormone-sensitive cancers. The inhibition mechanism typically involves binding to the active site of these enzymes and preventing substrate conversion .

Study on Aromatase Inhibition

A study focused on the design and evaluation of novel aromatase inhibitors demonstrated that compounds structurally similar to (3aS,3bS)-compound significantly reduced cell proliferation in MCF-7 cells. The study provided detailed dose-response curves and highlighted the importance of structural modifications in enhancing biological activity .

Phospholipidosis Prediction

Another relevant study investigated the inhibition of lysosomal phospholipase A2 (PLA2G15) by cationic amphiphilic drugs. While not directly related to (3aS,3bS)-compound's structure, the findings suggest that similar compounds could potentially lead to phospholipidosis through enzyme inhibition mechanisms .

Properties

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

(8S,13S,14R)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-16H,2-9H2,1H3/t15-,16-,18+/m1/s1

InChI Key

BHTWZQKERRCPRZ-NUJGCVRESA-N

Isomeric SMILES

C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@H]1CCC2=O

Canonical SMILES

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O

Origin of Product

United States

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